molecular formula C17H17FN2O B5118850 N-(3-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

N-(3-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Cat. No. B5118850
M. Wt: 284.33 g/mol
InChI Key: KZMOVWLTKNLXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, commonly referred to as UR-144, is a synthetic cannabinoid that was first synthesized in 2009. UR-144 is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. This compound has been the subject of scientific research due to its potential therapeutic applications and its effects on the endocannabinoid system.

Mechanism of Action

UR-144 acts as a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain, inflammation, and mood. UR-144 binds to the cannabinoid receptors, activating them and producing a wide range of effects on the body.
Biochemical and Physiological Effects
UR-144 has a wide range of biochemical and physiological effects on the body. Research has shown that UR-144 can act as an analgesic, reducing pain and inflammation in the body. UR-144 has also been shown to have neuroprotective effects, protecting the brain from damage caused by injury or disease. Additionally, UR-144 has been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.

Advantages and Limitations for Lab Experiments

UR-144 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. UR-144 is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using UR-144 in lab experiments. Its effects on the body are complex and not fully understood, and its potential therapeutic applications require further research.

Future Directions

There are several future directions for research on UR-144. One area of interest is the development of new synthetic cannabinoids that are more potent and selective than UR-144. Another area of interest is the study of the endocannabinoid system and its role in regulating physiological processes. Additionally, further research is needed to fully understand the potential therapeutic applications of UR-144 and other synthetic cannabinoids.

Synthesis Methods

The synthesis of UR-144 involves a multi-step process that begins with the reaction of 1-naphthylamine and 3-fluorobenzoyl chloride in the presence of a base. This reaction produces 1-(3-fluorophenyl)naphthalen-2-amine, which is then reacted with isocyanates to produce the final product, UR-144. The synthesis of UR-144 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

UR-144 has been the subject of scientific research due to its potential therapeutic applications. Research has shown that UR-144 can act as an analgesic, anti-inflammatory, and neuroprotective agent. UR-144 has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.

properties

IUPAC Name

1-(3-fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h1-2,4-5,7-9,11,16H,3,6,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMOVWLTKNLXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Fluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

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